3,6-Diamino-2-(4-ethoxybenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile
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Overview
Description
3,6-Diamino-2-(4-ethoxybenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile is a complex organic compound belonging to the class of thieno[2,3-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thieno[2,3-b]pyridine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms, making it a versatile scaffold for drug development.
Scientific Research Applications
3,6-Diamino-2-(4-ethoxybenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor modulation, and signal transduction pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diamino-2-(4-ethoxybenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-b]pyridine core. This can be achieved by cyclization reactions involving appropriate precursors such as 3-oxo-3-propanenitrile derivatives, elemental sulfur, and malononitrile or ethyl cyanoacetate .
Cyclization Reaction: The initial step involves the cyclization of 3-oxo-3-propanenitrile derivatives with elemental sulfur and malononitrile or ethyl cyanoacetate in the presence of a base like triethylamine. This forms the thieno[2,3-b]pyridine core.
Functionalization: The core structure is then functionalized by introducing the 4-ethoxybenzoyl and 4-ethyl groups through Friedel-Crafts acylation and alkylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors for precise control of reaction conditions, such as temperature, pressure, and pH, as well as purification techniques like recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3,6-Diamino-2-(4-ethoxybenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Various nucleophiles like amines, thiols, or halides, under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted thieno[2,3-b]pyridine derivatives with diverse functional groups.
Mechanism of Action
The mechanism of action of 3,6-Diamino-2-(4-ethoxybenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,6-Diamino-2-benzoyl-4-isopropylthieno[2,3-b]pyridine-5-carbonitrile: Similar structure but with different substituents, leading to variations in biological activity.
3,6-Diamino-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide: Another derivative with a carboxamide group, showing different pharmacological properties.
Uniqueness
3,6-Diamino-2-(4-ethoxybenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of amino, ethoxybenzoyl, and ethyl groups makes it a versatile compound for various applications in medicinal chemistry and industrial processes.
Properties
IUPAC Name |
3,6-diamino-2-(4-ethoxybenzoyl)-4-ethylthieno[2,3-b]pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2S/c1-3-12-13(9-20)18(22)23-19-14(12)15(21)17(26-19)16(24)10-5-7-11(8-6-10)25-4-2/h5-8H,3-4,21H2,1-2H3,(H2,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDWIDODWSXINW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC2=C1C(=C(S2)C(=O)C3=CC=C(C=C3)OCC)N)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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